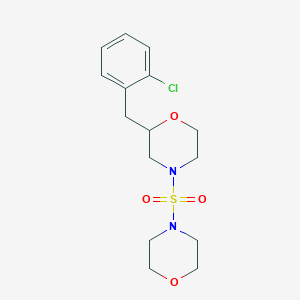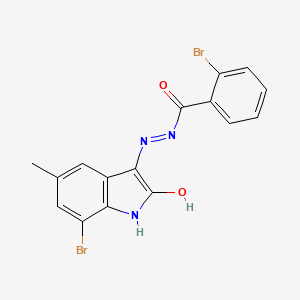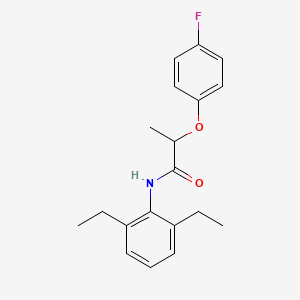
1-(2-chlorobenzyl)-N-(tetrahydro-3-furanyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-N-(tetrahydro-3-furanyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTFC and is known for its potential therapeutic applications. Additionally, the paper will discuss future directions for research on CTFC.
作用机制
The mechanism of action of CTFC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and bacterial infections. CTFC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation. Additionally, CTFC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
CTFC has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CTFC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CTFC has been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
实验室实验的优点和局限性
One of the advantages of using CTFC in lab experiments is its potential therapeutic applications. CTFC has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it suitable for studying various diseases and conditions. Additionally, CTFC has been optimized for high yields and purity, making it suitable for use in scientific research.
However, there are also limitations to using CTFC in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, CTFC has not been extensively studied for its toxicity and safety, making it important to exercise caution when using it in lab experiments.
未来方向
There are several future directions for research on CTFC. One area of research is to further understand its mechanism of action. Additionally, future research could focus on optimizing the synthesis of CTFC to achieve even higher yields and purity. Another area of research is to study the potential toxicity and safety of CTFC to determine its suitability for clinical use. Finally, future research could explore the potential of CTFC as a drug delivery system due to its ability to cross the blood-brain barrier.
Conclusion:
In conclusion, CTFC is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of CTFC has been optimized to achieve high yields and purity, making it suitable for use in lab experiments. CTFC has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential in treating various diseases. While there are limitations to using CTFC in lab experiments, there are also several future directions for research on this compound.
合成方法
The synthesis of CTFC involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. The resulting compound is then reacted with tetrahydrofuran to form 2-chlorobenzyl tetrahydrofuran-3-ylmethyl azide. The final step involves the reaction of the intermediate compound with triazole-4-carboxamide to yield CTFC. The synthesis of CTFC has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
CTFC has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. CTFC has been tested for its efficacy in treating various diseases such as cancer, arthritis, and bacterial infections. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(oxolan-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-4-2-1-3-10(12)7-19-8-13(17-18-19)14(20)16-11-5-6-21-9-11/h1-4,8,11H,5-7,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUEJSRWPSQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)


![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)

![methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)
![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)
![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)